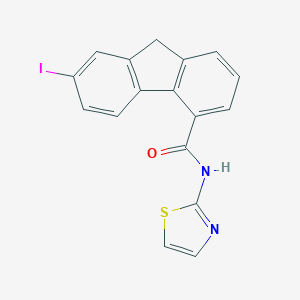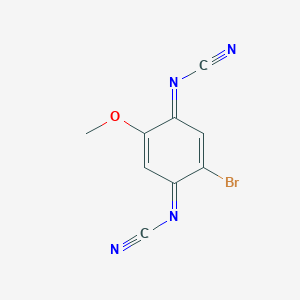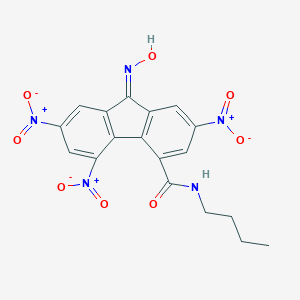![molecular formula C20H22N2S B344111 14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide](/img/structure/B344111.png)
14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,15-Diazapentacyclo[6521~3,6~0~2,7~0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14,15-Diazapentacyclo[6521~3,6~0~2,7~0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
14,15-Diazapentacyclo[6521~3,6~0~2,7~
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying molecular interactions.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.
Industry: It may find use in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes. Further research is needed to elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,14-Dibenzyl-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone: Another pentacyclic compound with similar structural features.
16-Bromo-14,15-diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-11,14-dien-4-yl 4-bromobenzene-1-sulfonate: A brominated derivative with potential for different reactivity.
Uniqueness
14,15-Diazapentacyclo[6.5.2.1~3,6~.0~2,7~.0~9,13~]hexadeca-10,14-dien-4-yl phenyl sulfide stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical properties and potential reactivity compared to other similar pentacyclic compounds.
Eigenschaften
Molekularformel |
C20H22N2S |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
4-phenylsulfanyl-14,15-diazapentacyclo[6.5.2.13,6.02,7.09,13]hexadeca-10,14-diene |
InChI |
InChI=1S/C20H22N2S/c1-2-5-12(6-3-1)23-16-10-11-9-15(16)18-17(11)19-13-7-4-8-14(13)20(18)22-21-19/h1-7,11,13-20H,8-10H2 |
InChI-Schlüssel |
GRLFBTVITHDOBB-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3C4C5CC(C4C2N=N3)CC5SC6=CC=CC=C6 |
Kanonische SMILES |
C1C=CC2C1C3C4C5CC(C4C2N=N3)CC5SC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(9H-carbazol-9-yl)-3-{4-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-1-piperazinyl}-2-propanol](/img/structure/B344029.png)

![1-[(1,1,3,3-tetramethylbutyl)amino]-3-(1,3,6-tribromo-9H-carbazol-9-yl)-2-propanol](/img/structure/B344031.png)




![1,1'-Bis{2-[(4-chlorobenzoyl)oxy]-naphthalene}](/img/structure/B344042.png)
![15,16-Diazahexacyclo[6.6.2.23,6.110,13.02,7.09,14]nonadeca-4,11,15-triene](/img/structure/B344045.png)
![4-chloro-N-[4-(2-{4-nitrophenyl}vinyl)phenyl]benzamide](/img/structure/B344046.png)

![1,1'-Bis[2-phenyl-1,2-dihydrophthalazin-1-ylidene]](/img/structure/B344051.png)
![2,6-Bis[(4-chlorophenyl)sulfanyl]bicyclo[3.3.1]nona-2,6-diene](/img/structure/B344052.png)

